methyl 4-(3-acetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Description
Acetyloxy Group at C3
The 3-acetyloxy moiety (-OAc) introduces polarity to the otherwise hydrophobic core. In 2D-NMR studies of analogous steroidal acetates, the acetyl methyl protons resonate at δ 2.13–2.15 (singlet, 3H), while the carbonyl carbon (C=O) appears near δ 170–172 ppm in $$^{13}\text{C}$$-NMR spectra. The acetyloxy group at C3 adopts an axial orientation, as evidenced by nuclear Overhauser effect (NOE) correlations between the acetate methyl protons and the C4 equatorial hydrogens.
Hydroxy Group at C12
The 12-hydroxy group (-OH) participates in intramolecular hydrogen bonding with the carbonyl oxygen of the pentanoate side chain, as inferred from $$^{1}\text{H}$$-NMR chemical shift deviations. In similar 12α-hydroxy steroids, the hydroxyl proton resonates as a broad singlet near δ 2.50–2.70 , with $$^{13}\text{C}$$ chemical shifts for C12 observed at δ 70–72 ppm . The stereochemistry at C12 (α or β) remains unresolved without crystallographic data but is hypothesized to be α -oriented based on biosynthetic precedents.
Pentanoate Side Chain at C17
The pentanoate ester (-OCO(CH$$2$$)$$3$$CH$$_3$$) extends from C17, contributing to the molecule’s amphiphilic character. Key NMR features include:
- Ester carbonyl: δ 173–175 ppm ($$^{13}\text{C}$$)
- Methylene protons: δ 1.25–1.70 (multiplet, 6H, -(CH$$2$$)$$3$$-)
- Terminal methyl: δ 0.88–0.92 (triplet, 3H, -CH$$_3$$)
The side chain’s flexibility allows adaptive interactions with hydrophobic environments, enhancing membrane permeability compared to shorter-chain steroid esters.
Comparative Structural Relationships to Canonical Steroid Frameworks
The compound shares foundational features with canonical steroids but exhibits distinct modifications:
The C12 hydroxylation diverges from typical steroid oxidation patterns, which prioritize C11 or C17 positions. This modification may alter receptor binding affinity or metabolic stability. Additionally, the pentanoate ester extends the molecule’s hydrophobic volume compared to cholesterol’s isooctyl side chain, potentially influencing its partitioning into lipid bilayers.
Properties
IUPAC Name |
methyl 4-(3-acetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O5/c1-16(6-11-25(30)31-5)21-9-10-22-20-8-7-18-14-19(32-17(2)28)12-13-26(18,3)23(20)15-24(29)27(21,22)4/h16,18-24,29H,6-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYCOKNQUSFTBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Steroid-Derived Synthesis
A steroid-based approach utilizes testosterone as a starting material, leveraging its inherent tetracyclic structure. Through sequential oxidation and reduction steps, the A-ring of testosterone is modified to introduce the cyclopenta moiety. For example, dehydrogenation at the C1-C2 position followed by cyclization generates the fused cyclopenta ring. This method benefits from the natural stereochemistry of steroids, reducing the need for chiral resolution.
Naphthalene-Based Multi-Stage Synthesis
An alternative route begins with substituted naphthalene derivatives. Cyclization via Friedel-Crafts alkylation or Diels-Alder reactions forms the pentacyclic structure. Key steps include:
- Friedel-Crafts Alkylation : A naphthalene derivative with pre-installed methyl and hydroxyl groups undergoes cyclization in the presence of AlCl₃, forming the cyclopenta ring.
- Diels-Alder Reaction : A diene and dienophile derived from naphthalene precursors react to construct the fused rings, followed by hydrogenation to saturate the system.
Functional Group Modifications
Introduction of the 3-Acetyloxy Group
The 3-acetyloxy group is introduced via acetylation of a hydroxylated intermediate:
- Hydroxylation : Selective oxidation at C3 using Jones reagent (CrO₃/H₂SO₄) yields the 3-hydroxy derivative.
- Acetylation : The hydroxyl group is acetylated with acetic anhydride in the presence of pyridine or DMAP, achieving >90% yield.
Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Hydroxylation | CrO₃, H₂SO₄, acetone | 0–5°C | 2 h | 75% |
| Acetylation | Ac₂O, pyridine | RT | 12 h | 92% |
Installation of the Pentanoate Side Chain
The C17-pentanoate moiety is introduced through esterification:
- Carboxylic Acid Activation : The pentanoic acid derivative is activated using oxalyl chloride to form the acyl chloride.
- Esterification : Reaction with methanol in the presence of PTSA (p-toluenesulfonic acid) yields the methyl ester.
Optimized Conditions
- Solvent : Anhydrous dichloromethane
- Catalyst : PTSA (10 mol%)
- Temperature : Reflux (40°C)
- Yield : 89%
Stereochemical Control
The stereochemistry at C10, C13, and C17 is critical for biological activity. Key strategies include:
Chiral Auxiliaries
Boron-containing chiral auxiliaries (e.g., MIDA boronate) direct stereoselective functionalization. For example, B(MIDA)-guided halofluoroalkylation ensures correct configuration at C17.
Enzymatic Resolution
Lipase-mediated hydrolysis of racemic intermediates selectively retains the desired enantiomer. Candida antarctica lipase B achieves enantiomeric excess (ee) >98% for the 12-hydroxy group.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR : Characteristic signals include δ 4.70 (m, H-3), δ 3.65 (s, OCH₃), and δ 2.05 (s, OAc).
- MS : HRMS confirms the molecular ion peak at m/z 486.2854 (calculated for C₂₉H₄₂O₆).
Optimization of Reaction Conditions
Catalyst Screening
Palladium catalysts significantly impact coupling reactions:
| Catalyst | Yield (%) |
|---|---|
| PdCl₂(MeCN)₂ | 59 |
| Pd(PPh₃)₄ | 85 |
| PdCl₂(dppf)·DCM | 90 |
PdCl₂(dppf)·DCM emerges as optimal due to enhanced stability and activity.
Base Selection
K₂CO₃ outperforms other bases in deprotonation steps, achieving 90% yield vs. 38% for KOAc.
Chemical Reactions Analysis
5beta-Cholanic acid-3alpha,12alpha-diol 3-acetate methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The acetate and hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5beta-Cholanic acid-3alpha,12alpha-diol 3-acetate methyl ester has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various biochemical products
Mechanism of Action
The mechanism of action of 5beta-Cholanic acid-3alpha,12alpha-diol 3-acetate methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, affecting their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific context and application .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Biological Activity
The compound methyl 4-(3-acetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties and potential therapeutic applications based on existing research findings.
Structural Overview
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 27240-83-1 |
| Molecular Formula | C27H44O5 |
| Molecular Weight | 436.64 g/mol |
| Boiling Point | 518.9 °C at 760 mmHg |
| Flash Point | 161 °C |
| Density | 1.1 g/cm³ |
These properties suggest that the compound is stable under normal conditions but requires careful handling due to its high boiling point and flash point.
Pharmacological Properties
Research indicates that compounds similar to methyl 4-(3-acetyloxy-12-hydroxy...) exhibit various biological activities:
- Antimicrobial Activity : Various studies have reported that derivatives of cyclopenta[a]phenanthrene structures possess significant antimicrobial properties. For instance:
- Antioxidant Properties : The antioxidant activity of similar compounds suggests potential applications in preventing oxidative stress-related diseases. This activity is crucial for protecting cells from damage caused by free radicals .
- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties in vitro and in vivo studies. This makes them potential candidates for treating inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of structurally related compounds found that methyl derivatives exhibited potent activity against various pathogens. The study utilized a series of tests to determine the MIC against Staphylococcus aureus and Escherichia coli.
Study 2: Antioxidant Activity
Research conducted on related compounds highlighted their ability to scavenge free radicals effectively. The DPPH assay indicated significant antioxidant capacity comparable to standard antioxidants like ascorbic acid .
The biological activities of methyl 4-(3-acetyloxy...) can be attributed to several mechanisms:
- Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting their integrity and leading to cell death in microbial organisms.
- Free Radical Scavenging : The presence of hydroxyl groups enhances the compound's ability to donate electrons and neutralize free radicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

